molecular formula C13H19BrClF2NO4 B4981130 1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride

1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride

Cat. No.: B4981130
M. Wt: 406.65 g/mol
InChI Key: VLHJUMOXQSYMQK-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group and a 4-bromo-2,6-difluorophenoxy group attached to a propanol backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the reaction of 4-bromo-2,6-difluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, and chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the 4-bromo-2,6-difluorophenoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Lacks the 4-bromo-2,6-difluorophenoxy group, resulting in different chemical and biological properties.

    4-Bromo-2,6-difluorophenol: Contains the phenol group but lacks the bis(2-hydroxyethyl)amino group, limiting its applications.

    Bis(2-hydroxyethyl)amine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrF2NO4.ClH/c14-9-5-11(15)13(12(16)6-9)21-8-10(20)7-17(1-3-18)2-4-19;/h5-6,10,18-20H,1-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJUMOXQSYMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(CN(CCO)CCO)O)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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